![molecular formula C11H7FN4O2 B11780810 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

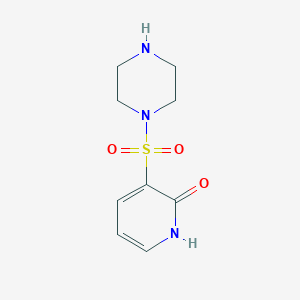

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenoxy group enhances the compound’s pharmacokinetic properties, making it a promising candidate for drug development.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-(2-Fluorphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on umfasst typischerweise die Reaktion von 2-Fluorphenol mit einem geeigneten Triazolopyrazinvorläufer. Ein gängiges Verfahren umfasst die nukleophile Substitutionsreaktion, bei der 2-Fluorphenol unter basischen Bedingungen mit einem halogenierten Triazolopyrazin reagiert. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um den Substitutionsprozess zu erleichtern .

Industrielle Produktionsverfahren

Für die Produktion im industriellen Maßstab kann der Syntheseprozess durch die Verwendung von kontinuierlichen Fließreaktoren optimiert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Darüber hinaus kann der Einsatz automatisierter Systeme das Risiko menschlicher Fehler reduzieren und die Gesamteffizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

8-(2-Fluorphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Fluorphenoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriumhydroxid in Dimethylformamid (DMF) bei erhöhten Temperaturen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung oxidierter Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Bildung reduzierter Derivate mit hydrierten funktionellen Gruppen.

Substitution: Bildung substituierter Derivate, bei denen verschiedene funktionelle Gruppen die Fluorphenoxygruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

8-(2-Fluorphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Signalwege.

Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 8-(2-Fluorphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Kinasen. Die Verbindung bindet an das aktive Zentrum der Kinase, hemmt ihre Aktivität und unterbricht so die Signalwege, die Zellproliferation und Überleben fördern. Dies macht es zu einem potenziellen Kandidaten für die Krebstherapie .

Wirkmechanismus

The mechanism of action of 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anti-cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 8-(2-Fluor-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin

- 8-(2-Fluorphenoxy)-[1,2,4]triazolo[4,3-b]tetrazin

Einzigartigkeit

8-(2-Fluorphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-on ist aufgrund seiner spezifischen Fluorphenoxysubstitution einzigartig, die seine pharmakokinetischen Eigenschaften verbessert und es zu einem effektiveren Inhibitor bestimmter Kinasen im Vergleich zu seinen Analoga macht.

Eigenschaften

Molekularformel |

C11H7FN4O2 |

|---|---|

Molekulargewicht |

246.20 g/mol |

IUPAC-Name |

8-(2-fluorophenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

InChI |

InChI=1S/C11H7FN4O2/c12-7-3-1-2-4-8(7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17) |

InChI-Schlüssel |

ODBJSTXGJIRTEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)OC2=NC=CN3C2=NNC3=O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)

![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)